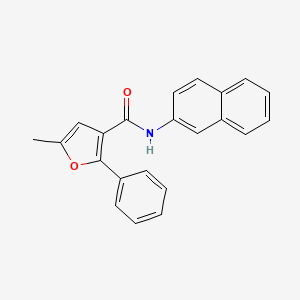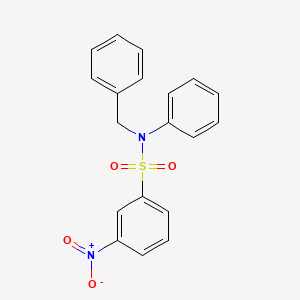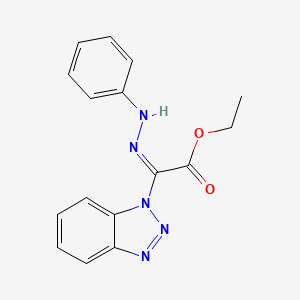![molecular formula C34H20Br4N2O4 B15018380 benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate](/img/structure/B15018380.png)
benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE is a complex organic compound characterized by multiple bromine atoms and benzoyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the introduction of benzoyloxy groups through esterification reactions. The final steps involve the formation of imine linkages under controlled conditions, often using catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors capable of handling bromination and esterification reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the imine linkages, converting them into amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 4-[(E)-({4-[(E)-{[4-(HYDROXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENOL
- 4-[(E)-({4-[(E)-{[4-(METHOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL METHYL ETHER
Uniqueness
The presence of multiple benzoyloxy groups and bromine atoms in 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE distinguishes it from similar compounds
特性
分子式 |
C34H20Br4N2O4 |
|---|---|
分子量 |
840.1 g/mol |
IUPAC名 |
[4-[[4-[(4-benzoyloxy-3,5-dibromophenyl)methylideneamino]phenyl]iminomethyl]-2,6-dibromophenyl] benzoate |
InChI |
InChI=1S/C34H20Br4N2O4/c35-27-15-21(16-28(36)31(27)43-33(41)23-7-3-1-4-8-23)19-39-25-11-13-26(14-12-25)40-20-22-17-29(37)32(30(38)18-22)44-34(42)24-9-5-2-6-10-24/h1-20H |
InChIキー |
SUWSQPAZKOYYOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=CC4=CC(=C(C(=C4)Br)OC(=O)C5=CC=CC=C5)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)

![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)
![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![(2E)-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15018327.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018344.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)


![N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)
